molecular formula C11H8N6O B12170080 N-(9H-Purin-6-yl)nicotinamid

N-(9H-Purin-6-yl)nicotinamid

Katalognummer: B12170080
Molekulargewicht: 240.22 g/mol
InChI-Schlüssel: BJZRGSQXEYPWQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(9H-Purin-6-yl)nicotinamid is a compound with the molecular formula C11H8N6O. It consists of 8 hydrogen atoms, 11 carbon atoms, 6 nitrogen atoms, and 1 oxygen atom

Vorbereitungsmethoden

The synthesis of N-(9H-Purin-6-yl)nicotinamid can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-9H-purin-2-amine with nicotinic acid or its derivatives under specific conditions . The reaction typically requires the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

N-(9H-Purin-6-yl)nicotinamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) .

For example, in an oxidation reaction, this compound can be converted to its corresponding N-oxide derivative using an oxidizing agent. In a reduction reaction, the compound can be reduced to its corresponding amine derivative using a reducing agent. Substitution reactions involve the replacement of specific functional groups with other groups, often using nucleophiles or electrophiles.

Wissenschaftliche Forschungsanwendungen

N-(9H-Purin-6-yl)nicotinamid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in various biochemical pathways and its interactions with enzymes and other biomolecules .

In medicine, this compound is investigated for its potential therapeutic applications, including its cytotoxic and antitumoral activities . It has shown promise in preclinical studies as a potential treatment for certain types of cancer. Additionally, the compound is explored for its potential use in drug discovery and development.

Wirkmechanismus

The mechanism of action of N-(9H-Purin-6-yl)nicotinamid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as nicotinamide N-methyltransferase (NNMT), by mimicking the methylation reaction transition state . This inhibition can lead to alterations in cellular metabolism and signaling pathways, ultimately affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

N-(9H-Purin-6-yl)nicotinamid can be compared with other similar compounds, such as N-(9H-purin-6-yl)benzamide and N-(purin-6-yl)dipeptides . These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, N-(9H-purin-6-yl)benzamide has a benzamide group instead of a nicotinamide group, which can influence its reactivity and interactions with biomolecules.

Eigenschaften

Molekularformel

C11H8N6O

Molekulargewicht

240.22 g/mol

IUPAC-Name

N-(7H-purin-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H8N6O/c18-11(7-2-1-3-12-4-7)17-10-8-9(14-5-13-8)15-6-16-10/h1-6H,(H2,13,14,15,16,17,18)

InChI-Schlüssel

BJZRGSQXEYPWQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC2=NC=NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.